2-(丙烯酰氧基)-2-甲基丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(Acryloyloxy)ethyl methacrylate” is a similar compound to the one you’re asking about . It’s used in the synthesis of various polymers .

Synthesis Analysis

In one study, a compound similar to “2-(Acryloyloxy)-2-methylpropanoic acid” was synthesized using the free radical polymerization technique . This is a simple and fast synthesis method .Chemical Reactions Analysis

In the context of polymerization, compounds similar to “2-(Acryloyloxy)-2-methylpropanoic acid” have been used in reactions to form hydrogels .科学研究应用

Hydrogel Formation

2-(Acryloyloxy)-2-methylpropanoic acid is used in the synthesis of hydrogels. For instance, it’s used in the formation of Poly ( [2- (acryloyloxy)ethyl] Trimethylammonium Chloride) hydrogels . These hydrogels are synthesized by free-radical polymerization . They have been used to adsorb contaminant dyes such as methyl orange from water .

Dye Removal

The hydrogels synthesized using 2-(Acryloyloxy)-2-methylpropanoic acid have been found to be effective in removing dyes from water. In one study, it was found that when these hydrogels were reinforced with cellulose nanofibrillated (CNF), the dye removal values reached approximately 96% .

Intelligent Ampholyte Hydrogel (IAH) Formation

2-(Acryloyloxy)-2-methylpropanoic acid is also used in the formation of Intelligent Ampholyte Hydrogels (IAH). These are prepared by a free radical solution redox polymerization of acrylamide, acrylic acid, 2-(acryloyloxy)ethyl trimethylammonium chloride as monomers, and ethylene glycol dimethacrylate as crosslinker .

Dye Sorption

IAHs synthesized using 2-(Acryloyloxy)-2-methylpropanoic acid have been used for dye sorption. Due to the large cavities of IAH, this hydrogel was used for dye sorption .

pH-Sensitive Hydrogel Formation

A novel pH-sensitive poly (2-(acryloyloxy) propanoic acid) hydrogel (PAPA) synthesized from lactic acid by radical polymerization has been investigated . The structure of the prepared monomer 2-(acryloyloxy) propanoic acid) (APA) has been characterized by FTIR and 1H-NMR measurements .

Drug Delivery

PAPA hydrogel demonstrates an obvious pH sensitivity in its swelling in the range of 4-7 pH of phosphate buffer solution (PBS). The rapid response of the hydrogel makes it suitable for drug delivery application .

作用机制

In a study, a compound similar to “2-(Acryloyloxy)-2-methylpropanoic acid” was used to synthesize hydrogels with antiviral properties . The study suggested that the higher charge density, along with the length of alkyl linkers, and hydrophobic interactions affected the antiviral activity of the hydrogels .

未来方向

属性

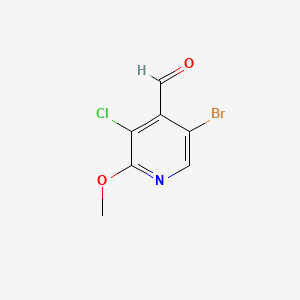

IUPAC Name |

2-methyl-2-prop-2-enoyloxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-5(8)11-7(2,3)6(9)10/h4H,1H2,2-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZUOSRNSGKMNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acryloyloxy)-2-methylpropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)

![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)